(2-(Pyridin-3-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
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Overview
Description
(2-(Pyridin-3-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the potential of compounds structurally related to (2-(Pyridin-3-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone in exhibiting antimicrobial properties. Specifically, a series of compounds synthesized by condensing substituted chalcones and isoniazid in acetic acid showed promising antimicrobial activity, with some derivatives containing a methoxy group displaying high effectiveness against microbial strains comparable to standard drugs such as ciprofloxacin and fluconazole. This suggests the therapeutic potential of these compounds in treating microbial infections (Satyender Kumar et al., 2012).
Anticancer and Antidiabetic Properties
A novel series of spirothiazolidines analogs have been developed, displaying significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds showed higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared to the antidiabetic drug Acarbose, indicating their potential in antidiabetic therapy (E. M. Flefel et al., 2019).
Heterocyclic Compound Synthesis
The reaction of 3-(Dimethylamino)-2H-azirines with 2,3-Pyridinedicarboximide resulted in regioisomeric tricyclic 1:1 adducts, offering a new synthetic approach to compounds that are structurally related to powerful herbicides. This highlights the utility of such compounds in developing new agricultural chemicals (Jean-Pierre Obrech et al., 1988).
Synthesis and Transformations
Spiro thiazolinone heterocyclic compounds have been synthesized and characterized, showing higher antimicrobial activities as the fusion of heterocyclic rings increases. This research underscores the importance of spiro compounds in creating more effective antimicrobial agents (P. N. Patel & Y. Patel, 2015).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Similar compounds have been found to interact excellently with receptors , indicating that this compound might also interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-14(20-6-3-16(4-7-20)22-8-9-23-16)13-11-24-15(19-13)18-12-2-1-5-17-10-12/h1-2,5,10-11H,3-4,6-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIFYQMJJUVZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CSC(=N3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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